二氯乙酸钠

描述

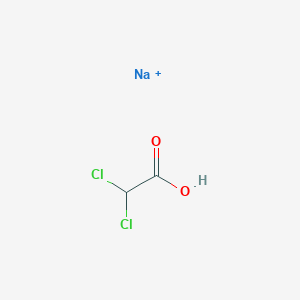

Sodium dichloroacetate is a chemical compound with the molecular formula

C2HCl2NaO2

. It is a sodium salt of dichloroacetic acid and is known for its potential therapeutic applications, particularly in the field of oncology. This compound has garnered significant interest due to its ability to modulate metabolic pathways in cancer cells.科学研究应用

Sodium dichloroacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on cellular metabolism and mitochondrial function.

Industry: Utilized in the production of various chemicals and as a stabilizer in certain formulations.

作用机制

Sodium dichloroacetate exerts its effects primarily by inhibiting pyruvate dehydrogenase kinase. This inhibition leads to the activation of pyruvate dehydrogenase, which shifts cellular metabolism from glycolysis to oxidative phosphorylation. This metabolic shift results in increased production of reactive oxygen species, promoting apoptosis in cancer cells . The compound also affects other molecular targets and pathways, including the modulation of mitochondrial function and the induction of oxidative stress.

Similar Compounds:

Monochloroacetate: Similar in structure but with only one chlorine atom.

Trichloroacetate: Contains three chlorine atoms and has different chemical properties.

Dichloroacetic Acid: The parent acid of sodium dichloroacetate.

Comparison: Sodium dichloroacetate is unique in its ability to modulate metabolic pathways in cancer cells, a property not shared by monochloroacetate or trichloroacetate. Dichloroacetic acid, while similar, is less stable and more corrosive compared to its sodium salt form.

未来方向

DCA has shown promise in various areas of medical research. For instance, it has been found to alleviate cancer-related fatigue in mice without interfering with cancer treatments . It has also been found to improve Newcastle disease virus-mediated viro-immunotherapy in hepatocellular carcinoma . These findings provide a strong rationale towards novel clinical translational studies of DCA in cancer therapy .

生化分析

Biochemical Properties

Sodium Dichloroacetate is a mitochondrial pyruvate dehydrogenase kinase inhibitor . It works by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . When aerobic glucose oxidation and lactic acid oxidation are enabled again, normal cellular metabolism can once again take place .

Cellular Effects

Sodium Dichloroacetate has been shown to have various effects on cells. For instance, it has been found to improve cognitive function in vascular dementia rats, reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell (EPC) function .

Molecular Mechanism

The molecular mechanism of Sodium Dichloroacetate involves its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . It exerts its effects at the molecular level by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . This leads to a metabolic switch from glycolysis to oxidative phosphorylation, which can help restore proper cellular function and improve drug metabolism .

Temporal Effects in Laboratory Settings

The effects of Sodium Dichloroacetate have been studied over time in laboratory settings. For instance, it has been found that long-term administration of Sodium Dichloroacetate can improve cognitive function in vascular dementia rats

Dosage Effects in Animal Models

In animal models, the effects of Sodium Dichloroacetate have been found to vary with different dosages . For instance, Sodium Dichloroacetate administration in doses ranging from 50 to 200 mg/Kg/die is associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .

Metabolic Pathways

Sodium Dichloroacetate is involved in the metabolic pathway that produces usable energy from sugar . It blocks a key enzyme, pyruvate dehydrogenase kinase, in this metabolic pathway . This can lead to a metabolic switch from glycolysis to oxidative phosphorylation .

Transport and Distribution

It is known that Sodium Dichloroacetate is an orally absorbable small molecular compound , suggesting that it can be transported and distributed within the body through the bloodstream.

Subcellular Localization

Given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor , it is likely that Sodium Dichloroacetate localizes to the mitochondria where it can exert its effects.

准备方法

Synthetic Routes and Reaction Conditions: Sodium dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the sodium dichloroacetate.

Industrial Production Methods: On an industrial scale, sodium dichloroacetate is produced by the chlorination of acetic acid to form dichloroacetic acid, which is then neutralized with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Sodium dichloroacetate can undergo oxidation reactions, although these are less common.

Reduction: It can be reduced to monochloroacetate under specific conditions.

Substitution: Sodium dichloroacetate can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Monochloroacetate.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium dichloroacetate involves the chlorination of dichloroacetic acid with sodium hydroxide.", "Starting Materials": ["Dichloroacetic acid", "Sodium hydroxide", "Chlorine gas"], "Reaction": [ "Dichloroacetic acid is dissolved in water to form a solution", "Sodium hydroxide is added to the solution to adjust the pH to 7-8", "Chlorine gas is bubbled through the solution at room temperature and atmospheric pressure", "The reaction mixture is stirred for several hours until the reaction is complete", "The resulting Sodium dichloroacetate is filtered and washed with water", "The product is dried under vacuum at room temperature" ] } | |

CAS 编号 |

2156-56-1 |

分子式 |

C2H2Cl2NaO2 |

分子量 |

151.93 g/mol |

IUPAC 名称 |

sodium;2,2-dichloroacetate |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

InChI 键 |

ZOXHFYPCZQICQD-UHFFFAOYSA-N |

手性 SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

规范 SMILES |

C(C(=O)O)(Cl)Cl.[Na] |

外观 |

Solid powder |

沸点 |

194 °C |

密度 |

Relative density (water = 1): 1.56 |

熔点 |

13.5 °C |

其他 CAS 编号 |

2156-56-1 79-43-6 |

物理描述 |

COLOURLESS LIQUID WITH PUNGENT ODOUR. |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Solubility in water: miscible |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acid, Bichloroacetic Acid, Dichloroacetic Bichloroacetic Acid Dichloroacetate, Potassium Dichloroacetate, Sodium Dichloroacetic Acid Potassium Dichloroacetate Sodium Dichloroacetate |

蒸汽密度 |

Relative vapor density (air = 1): 4.4 |

蒸汽压力 |

Vapor pressure, Pa at 20 °C: 19 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)